molecular formula C6H4IN3 B1321211 3-Iodo-1H-pyrazolo[4,3-C]pyridine CAS No. 1363381-14-9

3-Iodo-1H-pyrazolo[4,3-C]pyridine

Cat. No. B1321211
M. Wt: 245.02 g/mol
InChI Key: WYDDPSSJPZWUKY-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that is part of the broader family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the iodine atom at the 3-position on the pyrazolo[4,3-c]pyridine core structure allows for further functionalization through various coupling reactions, making it a valuable intermediate for organic synthesis .

Synthesis Analysis

The synthesis of 3-iodo-1H-pyrazolo[4,3-b]pyridines can be achieved through iododediazonation of 3-amino-1H-pyrazolo[4,3-b]pyridines, which are obtained by copper-catalyzed cyclization of 2-chloro-3-cyanopyridine with hydrazines . This method provides a convenient route to novel derivatives of pyrazolopyridines. Additionally, the use of ultrasound-promoted reactions has been shown to be an effective method for the regioselective synthesis of fused polycyclic pyrazolopyridines, which can be performed in short reaction times and with excellent yields . Molecular iodine has also been utilized as a catalyst for the one-pot multicomponent synthesis of related heterocyclic compounds, highlighting the versatility of iodine in facilitating these reactions .

Molecular Structure Analysis

The molecular structure of 3-iodo-1H-pyrazolo[4,3-c]pyridine is characterized by the fusion of a pyrazole ring with a pyridine ring, with an iodine substituent at the 3-position. The structure of related pyrazolopyridine compounds has been confirmed through various analytical techniques such as elemental analysis, NMR spectroscopy, and mass spectrometry . These compounds can exist in different tautomeric forms, and the diversity of substituents at various positions on the core structure can significantly influence their chemical and biological properties .

Chemical Reactions Analysis

The iodo substituent on 3-iodo-1H-pyrazolo[4,3-b]pyridines makes them suitable for a variety of coupling reactions, including Suzuki, Heck, Stille, and Sonogashira conditions . These reactions allow for the introduction of various functional groups, expanding the chemical diversity and potential applications of these compounds. Additionally, iodine-mediated synthesis has been employed for the preparation of cycloalkane-fused pyrazolopyridines, demonstrating the role of iodine not only as a substituent but also as a catalyst in the synthesis of pyrazolopyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-iodo-1H-pyrazolo[4,3-c]pyridine and related compounds are influenced by their molecular structure. The presence of the iodine atom contributes to the reactivity of these compounds in coupling reactions. The synthesis methods employed, such as microwave-assisted reactions and solvent-free conditions, suggest that these compounds can be obtained in good yields and with environmental considerations in mind . The use of water as a reaction medium and the avoidance of column chromatography in some methods also reflect the trend towards greener chemistry in the synthesis of pyrazolopyridines .

Scientific Research Applications

Chemical Synthesis and Functionalization

3-Iodo-1H-pyrazolo[4,3-c]pyridine has been utilized in various chemical synthesis processes. One notable application is in the synthesis and functionalization of 1H-pyrazolo[3,4-b]pyridines. This involves copper and palladium-promoted coupling reactions, where 3-iodo derivatives are effectively coupled with various reagents under Suzuki, Heck, Stille, and Sonogashira conditions (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Drug Discovery and Kinase Inhibition

In drug discovery, particularly in cancer research, 3-Iodo-1H-pyrazolo[4,3-c]pyridine derivatives have been explored for their potential as kinase inhibitors. The unique arrangement of hydrogen bond donors and acceptors in their structure makes them suitable for ATP competitive binding to kinase enzymes. This property is leveraged in developing libraries of compounds for screening against kinases and other cancer drug targets (Smyth, Matthews, Horton, Hursthouse, & Collins, 2010).

Antiproliferative Activity

Studies have shown that certain derivatives of 3-Iodo-1H-pyrazolo[4,3-c]pyridine possess significant antiproliferative activity against various cancer cell lines. These compounds have been found to induce apoptosis and cell death in cancer cells, making them promising candidates for further exploration in cancer therapeutics (Razmienė et al., 2021).

Biomedical Applications

The biomedical applications of 3-Iodo-1H-pyrazolo[4,3-c]pyridine and its derivatives are vast. These compounds have been part of numerous studies covering over 300,000 1H-pyrazolo[3,4-b]pyridines, highlighting their importance in the biomedical field. Their diverse substituents and synthetic methods make them versatile for various biomedical applications (Donaire-Arias et al., 2022).

properties

IUPAC Name

3-iodo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDDPSSJPZWUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(NN=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292186
Record name 1H-Pyrazolo[4,3-c]pyridine, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-pyrazolo[4,3-C]pyridine

CAS RN

1363381-14-9
Record name 1H-Pyrazolo[4,3-c]pyridine, 3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-c]pyridine, 3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Lim, EH Kelley, JL Methot, H Zhou… - Journal of medicinal …, 2016 - ACS Publications
The ERK/MAPK pathway plays a central role in the regulation of critical cellular processes and is activated in more than 30% of human cancers. Specific BRAF and MEK inhibitors have …
Number of citations: 34 pubs.acs.org
RM Alam, JJ Keating - Drug Testing and Analysis, 2022 - Wiley Online Library
Over the past decade, synthetic cannabinoid receptor agonists (SCRAs) have rapidly evolved to encompass a wide range of structurally diverse new psychoactive substances (NPS), …
BK Chan, EJ Hanan, KK Bowman… - Journal of Medicinal …, 2016 - ACS Publications
Inhibitors targeting the activating mutants of the epidermal growth factor receptor (EGFR) have found success in the treatment of EGFR mutant positive non-small-cell lung cancer. A …
Number of citations: 26 pubs.acs.org
EJ Hanan, C Eigenbrot, MC Bryan… - Journal of medicinal …, 2014 - ACS Publications
Activating mutations within the epidermal growth factor receptor (EGFR) kinase domain, commonly L858R or deletions within exon 19, increase EGFR-driven cell proliferation and …
Number of citations: 61 pubs.acs.org

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